![molecular formula C19H21ClN4O3 B2571394 3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide CAS No. 2380173-14-6](/img/structure/B2571394.png)
3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide, also known as CPOP, is a chemical compound that has gained significant attention in the field of scientific research. CPOP belongs to the class of azetidine-1-carboxamide derivatives, which are known for their potential therapeutic applications.
作用机制
The mechanism of action of 3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide is not fully understood. However, studies have shown that this compound can bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. This compound has also been shown to inhibit the activity of NF-kB, a transcription factor that plays a crucial role in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the activity of topoisomerase II, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation by inhibiting the activity of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using 3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires careful attention to detail to ensure the purity and quality of the final product.
未来方向
There are several future directions for the study of 3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another future direction is the study of this compound as an anti-inflammatory agent. Studies are needed to determine the potential of this compound in reducing inflammation and its mechanism of action. Finally, the synthesis of this compound can be optimized to improve the yield and purity of the final product, making it more accessible for further research.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential as a therapeutic agent for the treatment of cancer and as an anti-inflammatory agent makes it a candidate for further research. The complex synthesis process of this compound is a limitation for lab experiments, but further optimization of the process can improve the yield and purity of the final product. The study of this compound has several future directions, including the development of this compound as a therapeutic agent, the study of its mechanism of action, and the optimization of its synthesis process.
合成方法
The synthesis of 3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide involves the reaction between 4-chlorophenylhydrazine and 1,3-cyclohexanedione in the presence of acetic acid and ethanol. The resulting product is then reacted with oxan-4-amine and azetidine-1-carboxylic acid to obtain this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
科学研究应用
3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential as an anti-inflammatory agent, with results showing that it can reduce inflammation by inhibiting the activity of pro-inflammatory cytokines.
属性
IUPAC Name |
3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O3/c20-14-3-1-13(2-4-14)17-5-6-18(25)24(22-17)16-11-23(12-16)19(26)21-15-7-9-27-10-8-15/h1-6,15-16H,7-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDNTBRATKUGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


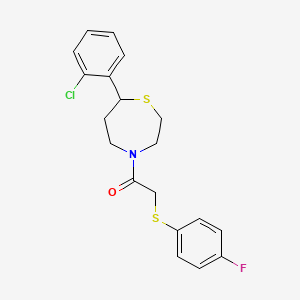
![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571318.png)
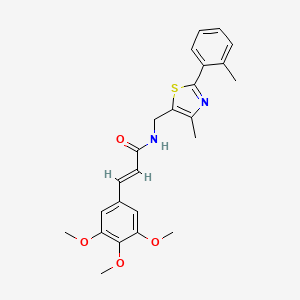
![N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide](/img/structure/B2571320.png)

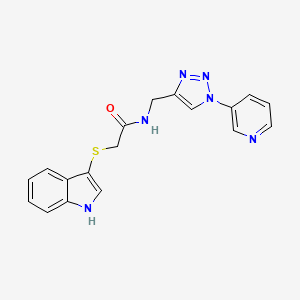

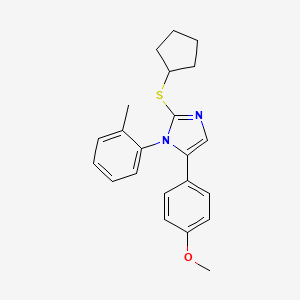

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)
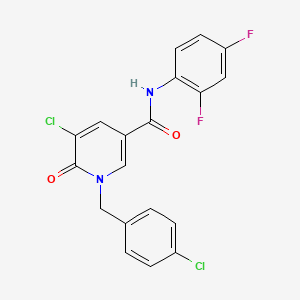
![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)
![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)